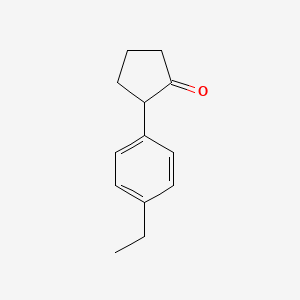
2-(4-Ethylphenyl)cyclopentan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Ethylphenyl)cyclopentan-1-one is an organic compound with the molecular formula C13H16O. It is a cyclopentanone derivative where the cyclopentanone ring is substituted with a 4-ethylphenyl group. This compound is of interest in various fields of research due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethylphenyl)cyclopentan-1-one can be achieved through several methods. One common approach involves the α-arylation of cyclopentanones using palladium/enamine cooperative catalysis. For instance, cyclopentanone can be reacted with 4’-bromoacetophenone in the presence of palladium(II) acetate, tri(o-tolyl)phosphine, sodium acetate, and pyrrolidine in 1,4-dioxane under an argon atmosphere at 130°C .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and catalysts.
化学反应分析
Types of Reactions: 2-(4-Ethylphenyl)cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.
Major Products:
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
2-(4-Ethylphenyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a precursor for various industrial processes
作用机制
The mechanism of action of 2-(4-Ethylphenyl)cyclopentan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The exact molecular targets and pathways involved would vary based on the context of its use. For instance, in medicinal chemistry, it could act as an inhibitor or activator of specific enzymes, influencing metabolic pathways .
相似化合物的比较
2-Phenylcyclopentan-1-one: Lacks the ethyl group on the phenyl ring.
2-(4-Methylphenyl)cyclopentan-1-one: Has a methyl group instead of an ethyl group on the phenyl ring.
2-(4-Isopropylphenyl)cyclopentan-1-one: Contains an isopropyl group on the phenyl ring.
Uniqueness: 2-(4-Ethylphenyl)cyclopentan-1-one is unique due to the presence of the ethyl group on the phenyl ring, which can influence its reactivity and interactions compared to its analogs. This structural variation can lead to differences in physical properties, chemical reactivity, and biological activity .
属性
分子式 |
C13H16O |
|---|---|
分子量 |
188.26 g/mol |
IUPAC 名称 |
2-(4-ethylphenyl)cyclopentan-1-one |
InChI |
InChI=1S/C13H16O/c1-2-10-6-8-11(9-7-10)12-4-3-5-13(12)14/h6-9,12H,2-5H2,1H3 |
InChI 键 |
LDQXJOQYPYFQGM-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)C2CCCC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N'-Hydroxy-1,5-diazabicyclo[3.2.2]nonane-6-carboximidamide](/img/structure/B13067989.png)
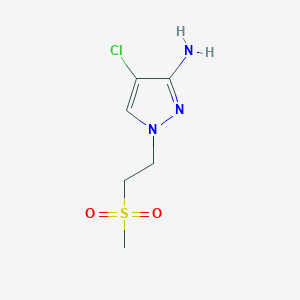

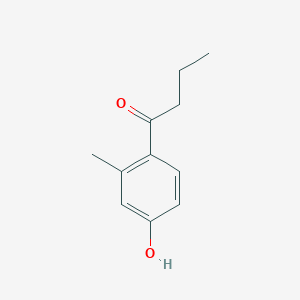
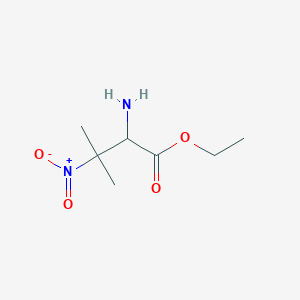
![4-[(Azetidin-3-yloxy)methyl]-1,3-thiazole](/img/structure/B13068012.png)
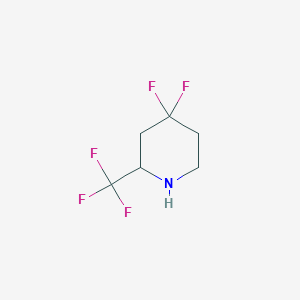

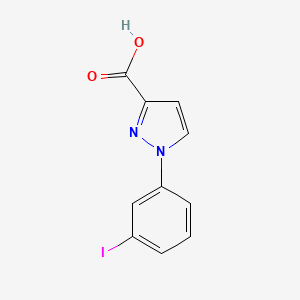
![5-(Thiophen-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13068038.png)

![5-Amino-3-bromo-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13068049.png)
